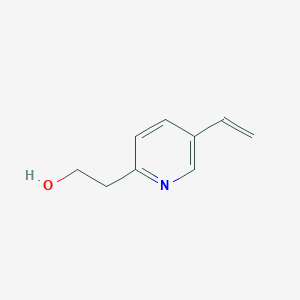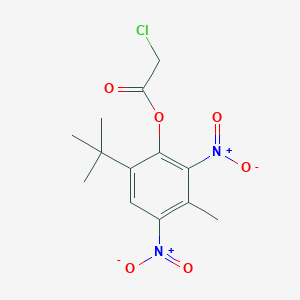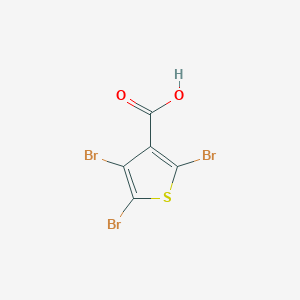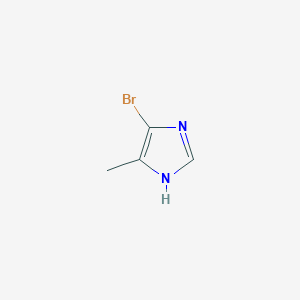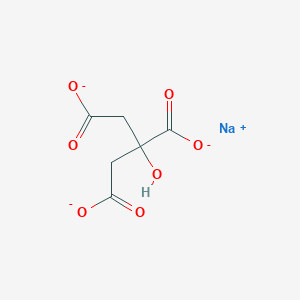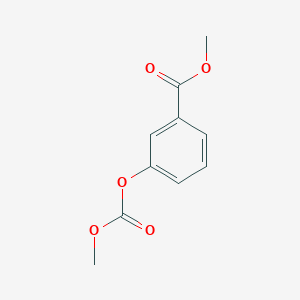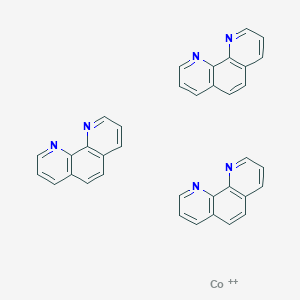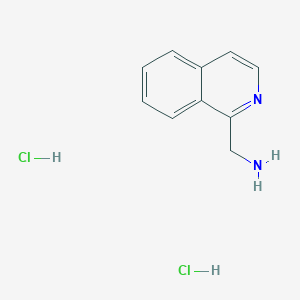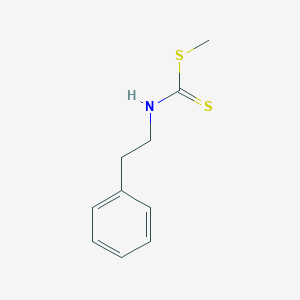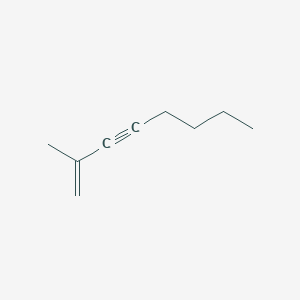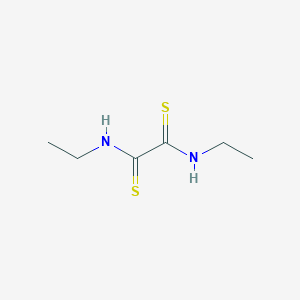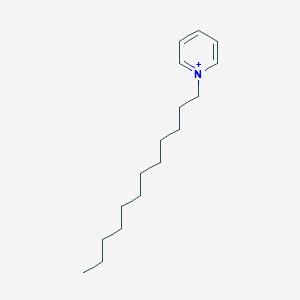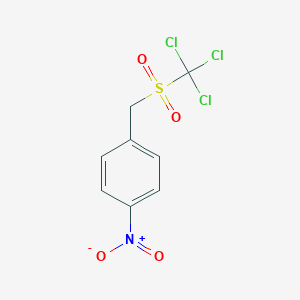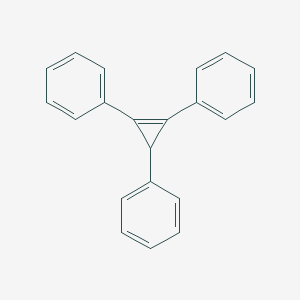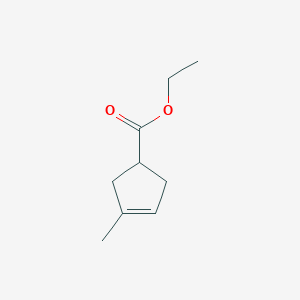
Ethyl 3-methylcyclopent-3-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-methylcyclopent-3-ene-1-carboxylate is a chemical compound that is commonly used in scientific research. It is a cyclic ester that is derived from the reaction between 3-methylcyclopent-3-ene-1-carboxylic acid and ethanol. This compound has a wide range of applications in various fields of research, including organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-methylcyclopent-3-ene-1-carboxylate has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds. It is also used as a reagent in the preparation of cyclic compounds. In biochemistry, it is used as a substrate for enzymes that catalyze the hydrolysis of esters. In pharmacology, it is used as a starting material for the synthesis of drugs.
Wirkmechanismus
The mechanism of action of Ethyl 3-methylcyclopent-3-ene-1-carboxylate is not well understood. However, it is believed to act as a substrate for enzymes that catalyze the hydrolysis of esters. It may also have other mechanisms of action that are yet to be discovered.
Biochemische Und Physiologische Effekte
Ethyl 3-methylcyclopent-3-ene-1-carboxylate has no known biochemical or physiological effects. However, it may have some toxic effects if ingested or inhaled in large quantities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 3-methylcyclopent-3-ene-1-carboxylate in lab experiments is its availability and low cost. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Ethyl 3-methylcyclopent-3-ene-1-carboxylate in scientific research. One possible direction is the synthesis of new compounds using Ethyl 3-methylcyclopent-3-ene-1-carboxylate as a building block. Another direction is the investigation of the mechanism of action of this compound and its potential use in drug development. Additionally, the toxicity of this compound can be further studied to determine safe exposure levels and potential health risks.
Eigenschaften
CAS-Nummer |
15215-84-6 |
|---|---|
Produktname |
Ethyl 3-methylcyclopent-3-ene-1-carboxylate |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
ethyl 3-methylcyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-3-11-9(10)8-5-4-7(2)6-8/h4,8H,3,5-6H2,1-2H3 |
InChI-Schlüssel |
DPGZDBYEZILPOW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC=C(C1)C |
Kanonische SMILES |
CCOC(=O)C1CC=C(C1)C |
Synonyme |
3-Cyclopentene-1-carboxylic acid, 3-methyl-, ethyl ester (8CI,9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

